molecular formula C21H25N3O6S B2460257 N1-(3-methoxybenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872881-24-8

N1-(3-methoxybenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2460257
CAS No.: 872881-24-8
M. Wt: 447.51
InChI Key: FAZKWUCPNRIWEW-UHFFFAOYSA-N
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Description

N1-(3-methoxybenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound featuring a combination of aromatic, sulfonyl, and oxazinan groups

Properties

IUPAC Name

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-[(3-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c1-29-17-8-5-7-16(13-17)14-22-20(25)21(26)23-15-19-24(11-6-12-30-19)31(27,28)18-9-3-2-4-10-18/h2-5,7-10,13,19H,6,11-12,14-15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZKWUCPNRIWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-methoxybenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps:

    Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through a cyclization reaction involving an amino alcohol and a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with the oxazinan derivative in the presence of a base such as triethylamine.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group is attached through a nucleophilic substitution reaction, where the oxazinan derivative reacts with 3-methoxybenzyl chloride.

    Formation of the Oxalamide: The final step involves the formation of the oxalamide linkage, typically through the reaction of the intermediate with oxalyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxalamide or sulfonyl groups, potentially converting them to amines or thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Products include 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Products include primary amines or thiols.

    Substitution: Products include nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N1-(3-methoxybenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules. Its structural features make it a candidate for drug design and development.

Medicine

In medicine, the compound’s potential pharmacological properties can be explored. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of N1-(3-methoxybenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The oxazinan ring and sulfonyl group may interact with enzymes or receptors, modulating their activity. The methoxybenzyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-methoxybenzyl)-N2-(phenylsulfonyl)oxalamide: Lacks the oxazinan ring, which may reduce its biological activity.

    N1-(3-methoxybenzyl)-N2-(1,3-oxazinan-2-yl)oxalamide: Lacks the phenylsulfonyl group, which may affect its chemical reactivity and stability.

    N1-(phenylsulfonyl)-N2-(1,3-oxazinan-2-yl)oxalamide: Lacks the methoxybenzyl group, which may reduce its binding affinity and specificity.

Uniqueness

N1-(3-methoxybenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is unique due to the combination of its structural features. The presence of the oxazinan ring, phenylsulfonyl group, and methoxybenzyl group imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

N1-(3-methoxybenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by the presence of an oxalamide and a phenylsulfonyl moiety, suggests diverse biological activities. This article reviews its biological activity based on available research findings, including synthesis methods, biological interactions, and potential therapeutic applications.

Molecular Structure and Properties

The molecular formula of this compound is C21_{21}H25_{25}N3_3O6_6S, with a molecular weight of approximately 477.5 g/mol. The compound features:

  • Methoxybenzyl group : Contributes to lipophilicity and potential receptor interactions.
  • Oxazinan ring : Implicated in various biological activities.
  • Oxalamide linkage : Enhances stability and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the oxazinan ring : Reacting an appropriate amino alcohol with a carbonyl compound.
  • Sulfonylation : Introducing the phenylsulfonyl group using sulfonyl chloride in the presence of a base.
  • Alkylation : Attaching the methoxybenzyl group to the sulfonylated oxazinanone.

These steps require precise control over reaction conditions to ensure high yields and purity.

Anticancer Activity

Preliminary studies indicate that this compound exhibits significant cytotoxic activity against various cancer cell lines. Notably, it has been evaluated against:

  • A2780 (human ovarian carcinoma)
  • MCF-7 (human breast cancer)

In vitro assays demonstrated that this compound can induce cell cycle arrest at the G2/M phase and inhibit tubulin polymerization, which are critical mechanisms in cancer treatment.

The mechanism of action is primarily attributed to its interaction with microtubules, disrupting their polymerization and leading to apoptosis in cancer cells. Molecular docking studies suggest that the compound binds effectively to the colchicine site on tubulin, inhibiting its function.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey FeaturesBiological Activity
N1-benzyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamideC20_{20}H23_{23}N3_3O6_6SLacks methoxy groupPotential anticancer activity
N1-(4-methoxybenzyl)-N2-phenyloxalamideC21_{21}H25_{25}N3_3O6_6SContains a phenol groupAntimicrobial properties

Case Studies

Recent research highlighted the potential of this compound in drug discovery. In one study, compounds with similar structural features were synthesized and evaluated for their ability to inhibit tumor growth in vivo. The results indicated that those compounds could significantly reduce tumor size in animal models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(3-methoxybenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, and what critical reaction conditions must be controlled?

  • Methodology :

  • Stepwise synthesis : Adapt protocols from structurally analogous oxalamides. For example, use a two-step procedure:

Couple 3-methoxybenzylamine with ethyl oxalyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base, followed by purification via silica gel chromatography .

React the intermediate with (3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methylamine under similar conditions.

  • Key conditions : Maintain anhydrous conditions, control reaction temperature (0–25°C), and monitor reaction progress via TLC or LC-MS. Optimize equivalents of coupling reagents (e.g., HATU or EDCI) to avoid byproducts .
    • Data : Typical yields for analogous oxalamides range from 36% to 64% .

Q. How can the structural integrity of this compound be confirmed using spectroscopic techniques?

  • Methodology :

  • 1H/13C NMR : Compare chemical shifts to analogous compounds. For example:
  • The 3-methoxybenzyl group should show a singlet at δ ~3.71 ppm (OCH3) and aromatic protons at δ 6.8–7.4 ppm .
  • The oxazinan-2-ylmethyl group may display characteristic sulfonyl-related deshielding (e.g., δ 3.4–4.2 ppm for oxazinan protons) .
  • ESI-MS : Verify the molecular ion peak (e.g., [M+H]+ calculated for C23H27N3O6S: 498.15; observed ~499.1) .
    • Validation : Cross-reference with published NMR data for structurally similar oxalamides .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity (e.g., enzyme inhibition)?

  • Methodology :

  • CYP450 inhibition : Use fluorogenic substrates in human liver microsomes. Measure IC50 values via fluorescence quenching (e.g., CYP3A4 inhibition assay as in ).
  • Antiviral activity : Employ HIV-1 pseudotyped virus entry assays, as done for oxalamide-based HIV inhibitors .
    • Data : Analogous oxalamides show 51% CYP3A4 inhibition at 10 µM .

Advanced Research Questions

Q. How can synthetic yield be optimized using Design of Experiments (DoE) principles?

  • Methodology :

  • Variables : Test temperature (0°C vs. RT), solvent (DCM vs. THF), and stoichiometry (1.2–2.0 eq. of amine).
  • Response surface modeling : Use software (e.g., JMP) to identify optimal conditions. For example, increasing TEA equivalents may improve coupling efficiency .
    • Case study : A rhodium-catalyzed method for N-alkoxyvinyl sulfonamides achieved 53–95% yields by optimizing catalyst loading and reaction time .

Q. How to resolve contradictory activity data across different biological models (e.g., enzyme vs. cell-based assays)?

  • Methodology :

  • Mechanistic studies : Perform molecular docking to assess binding affinity to target enzymes (e.g., CYP3A4 vs. soluble epoxide hydrolase). Use software like AutoDock Vina .
  • Membrane permeability : Measure logP values (e.g., via HPLC) to evaluate cellular uptake discrepancies .
    • Example : An oxalamide analog showed <50% CYP inhibition in follow-up assays due to metabolite interference .

Q. What strategies are effective for assessing pharmacokinetic properties (e.g., metabolic stability)?

  • Methodology :

  • In vitro metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate half-life (t1/2) .
  • Oral bioavailability : Conduct preclinical studies in rodents, measuring plasma concentration-time profiles (AUC, Cmax) .
    • Data : Related compounds exhibited t1/2 values of 2–4 hours in microsomal assays .

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